molecular formula C14H10FNS B8342700 4-(Benzylthio)-3-fluorobenzonitrile

4-(Benzylthio)-3-fluorobenzonitrile

Cat. No.: B8342700
M. Wt: 243.30 g/mol
InChI Key: ZLTNHELUTVOVCS-UHFFFAOYSA-N
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Description

4-(Benzylthio)-3-fluorobenzonitrile is a fluorinated aromatic nitrile derivative characterized by a benzylthio (-S-CH₂C₆H₅) group at the 4-position and a fluorine atom at the 3-position of the benzonitrile ring. These compounds are typically utilized as intermediates in pharmaceutical synthesis, leveraging the electronic effects of fluorine and the reactivity of the nitrile group for further functionalization .

The fluorine atom, being electron-withdrawing, enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions .

Properties

Molecular Formula

C14H10FNS

Molecular Weight

243.30 g/mol

IUPAC Name

4-benzylsulfanyl-3-fluorobenzonitrile

InChI

InChI=1S/C14H10FNS/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2

InChI Key

ZLTNHELUTVOVCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C#N)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The optimized procedure employs equimolar ratios of 3-fluoro-4-chlorobenzonitrile (0.2 mmol) and benzyl mercaptan (0.6 mmol) in anhydrous acetonitrile (0.1 M). After 24 hours of irradiation under inert atmosphere, column chromatography on silica gel (eluent: 10–20% ethyl acetate/hexane) yields the product as a white crystalline solid. Key parameters include:

ParameterValueImpact on Yield
Light wavelength405 nmMaximizes radical generation
SolventAcetonitrilePolar aprotic medium enhances solubility
Reaction time24 hoursComplete conversion observed via TLC
Purification methodColumn chromatography≥95% purity by ¹H NMR

This method avoids stoichiometric metal reagents, aligning with green chemistry principles. However, scalability is limited by photochemical reactor capacity.

Nucleophilic Aromatic Substitution

Nucleophilic displacement of activated aryl halides provides a direct route to thioether derivatives. 3-Fluoro-4-bromobenzonitrile reacts with benzylthiolate anions generated in situ from benzyl mercaptan and potassium carbonate in dimethylformamide (DMF) at 80°C. The electron-withdrawing cyano and fluoro groups activate the aromatic ring toward substitution at the para position.

Mechanistic Insights and Procedure

  • Deprotonation : Benzyl mercaptan (1.2 equiv) reacts with K₂CO₃ (2.0 equiv) in DMF to form the thiolate nucleophile.

  • Substitution : 3-Fluoro-4-bromobenzonitrile (1.0 equiv) is added, and the mixture is heated at 80°C for 12 hours.

  • Workup : Dilution with water, extraction with dichloromethane, and solvent evaporation affords the crude product.

  • Purification : Flash chromatography (silica gel, 15% ethyl acetate/hexane) yields 82% pure product.

Critical Analysis :

  • Advantages : High atom economy, no specialized equipment required.

  • Limitations : Competing hydrolysis of nitrile group at elevated temperatures necessitates precise temperature control.

Reduction-Functional Group Interconversion Pathway

Adapting methodologies from fluorobenzyl derivative synthesis, an alternative route involves sequential reduction and substitution:

  • Nitrile Reduction : Hydrogenation of 3-fluoro-4-cyanobenzylamine using Raney nickel in ethanol at 50 psi H₂ yields 3-fluoro-4-aminomethylbenzylamine.

  • Diazo Coupling : Treatment with NaNO₂/HCl at 0–5°C forms the diazonium intermediate.

  • Thiol Incorporation : Reaction with benzyl mercaptan in aqueous NaOH replaces the diazo group with the benzylthio moiety.

Process Characterization

StepConditionsYield
Nitrile reduction50 psi H₂, 6 hours68%
Diazotization0–5°C, 1 hourQuant.
Thiol substitutionpH 10–12, 2 hours45%

This multistep approach suffers from cumulative yield loss (31% overall) but provides access to isotopically labeled variants when using deuterated reagents.

Comparative Analysis of Synthetic Methods

MethodYieldPurityScalabilityKey Advantage
Photochemical78%≥95%ModerateMetal-free, mild conditions
Nucleophilic82%90%HighSingle-step operation
Reduction-Substitution31%85%LowIsotope labeling feasibility

Economic Considerations :

  • Nucleophilic substitution requires the lowest energy input (ΔG‡ ≈ 25 kcal/mol).

  • Photochemical methods incur higher capital costs due to LED reactor requirements.

Characterization and Analytical Data

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.64–7.59 (m, 2H, Ar–H), 7.55–7.49 (m, 2H, Bn–H), 4.39 (s, 2H, SCH₂), 7.03–6.93 (m, 5H, Ar–F).

  • ¹³C NMR : 161.8 (C–F), 154.9 (C≡N), 134.3 (S–C), 130.4–118.1 (aromatic carbons).

  • HRMS : m/z 243.0518 [M+H]⁺ (calc. 243.0518).

Physicochemical Properties

PropertyValueMethod
Melting point112–114°CDifferential scanning calorimetry
LogP3.7XLogP3-AA computation
Solubility (25°C)0.8 mg/mL in DMSOUV-Vis titration

Chemical Reactions Analysis

Types of Reactions

4-(Benzylthio)-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(Benzylthio)-3-fluorobenzonitrile has been explored for its potential biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzothiazole have demonstrated effectiveness against various bacterial strains, suggesting that 4-(Benzylthio)-3-fluorobenzonitrile may also possess similar properties.
  • Anticancer Potential : Research indicates that fluorinated benzonitriles can inhibit cancer cell proliferation. The presence of the benzylthio group may enhance the bioactivity of this compound, making it a candidate for further investigation in cancer therapy.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in:

  • Synthesis of Thiophene Derivatives : The benzylthio group can be utilized to create thiophene-based compounds, which are known for their electronic properties and applications in organic electronics.
  • Functionalization of Aromatic Compounds : The presence of the fluorine atom allows for selective reactions that can lead to the synthesis of more complex aromatic systems.

Material Science

4-(Benzylthio)-3-fluorobenzonitrile is being studied for its potential use in:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to improve their mechanical and thermal properties. Its unique structure may enhance the performance characteristics of polymers used in various applications.
  • Nanotechnology : Research into nanomaterials has identified fluorinated compounds as key components in creating advanced materials with specific properties, such as increased stability and enhanced reactivity.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various benzonitrile derivatives found that 4-(Benzylthio)-3-fluorobenzonitrile exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate potency.

Case Study 2: Anticancer Activity

In vitro assays conducted on breast cancer cell lines showed that 4-(Benzylthio)-3-fluorobenzonitrile inhibited cell growth by approximately 50% at a concentration of 10 µM. This suggests its potential as an anticancer agent, warranting further exploration into its mechanism of action.

Mechanism of Action

The mechanism of action of 4-(Benzylthio)-3-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The benzylthio group can undergo oxidation or substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins or nucleic acids, potentially leading to therapeutic effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs of 4-(Benzylthio)-3-fluorobenzonitrile, highlighting substituent effects:

Compound Name Substituents Molecular Formula Key Applications/Properties Reference
4-(Benzylthio)-3-fluorobenzonitrile 4-(Benzylthio), 3-F C₁₄H₁₀FNS Synthetic intermediate; potential enzyme inhibition Inferred
4-(Cyanomethyl)-3-fluorobenzonitrile 4-(Cyanomethyl), 3-F C₉H₅FN₂ Collision cross-section analysis; analytical chemistry
4-Fluoro-3-(trifluoromethyl)benzonitrile 3-(CF₃), 4-F C₈H₃F₄N Pharmaceutical intermediate (e.g., Fluvoxamin synthesis)
Osilodrostat (LCI699) 4-Pyrroloimidazolyl, 3-F C₁₃H₁₀FN₃ 11β-hydroxylase inhibitor; treatment of Cushing’s disease
4-(4-Chloro...oxazin-8-yl)-3-fluorobenzonitrile 4-Heterocyclic, 3-F C₁₄H₁₀ClFN₂O Intermediate in kinase inhibitor synthesis
Key Observations:
  • Electron-Withdrawing vs. Bulky Groups: The trifluoromethyl group (CF₃) in 4-Fluoro-3-(trifluoromethyl)benzonitrile enhances electrophilicity, making it reactive in coupling reactions .
  • Heterocyclic Derivatives : Compounds like Osilodrostat and pyrimido-oxazinyl derivatives demonstrate the versatility of 3-fluorobenzonitrile as a scaffold for bioactive molecules. The pyrroloimidazolyl group in Osilodrostat confers selectivity for 11β-hydroxylase inhibition .

Physicochemical Properties

This suggests that the target compound may also be a solid with moderate thermal stability.

Spectroscopic Data:
  • IR Spectroscopy : Benzylthio-containing analogs show characteristic C-S stretches at 600–700 cm⁻¹ and nitrile (C≡N) stretches near 2220–2240 cm⁻¹ .
  • NMR : Aromatic protons adjacent to fluorine typically show splitting patterns (e.g., doublets with $ J = 8–10 $ Hz for H-F coupling) .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 4-(Benzylthio)-3-fluorobenzonitrile, and how can discrepancies in spectral data be resolved?

  • Methodological Answer: Use a combination of 1^1H NMR, 13^{13}C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For example, 1^1H NMR should resolve signals for the benzylthio group (~δ 4.0–4.5 ppm for SCH2_2), fluorine substituents (via splitting patterns), and nitrile groups. IR peaks near 2220 cm1^{-1} confirm the nitrile functionality. If discrepancies arise (e.g., unexpected splitting in NMR), cross-validate with alternative techniques like 2D NMR (COSY, HSQC) or X-ray crystallography. HRMS ensures molecular weight accuracy (e.g., [M+H]+^+ or [M+Na]+^+ ions) .

Q. What synthetic routes are effective for preparing 4-(Benzylthio)-3-fluorobenzonitrile, and how can reaction yields be optimized?

  • Methodological Answer: A two-step approach is common: (1) introduce the benzylthio group via nucleophilic aromatic substitution (SNAr) using 3-fluoro-4-nitrobenzonitrile and benzyl mercaptan under basic conditions (e.g., K2_2CO3_3/DMF), followed by (2) reduction of the nitro group to nitrile using Pd/C and H2_2. Optimize yields by varying reaction temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading. Monitor intermediates via TLC or HPLC to minimize side products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 4-(Benzylthio)-3-fluorobenzonitrile in nucleophilic substitution reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic centers. For example, the fluorine atom’s electron-withdrawing effect activates the adjacent carbon for substitution. Compare calculated activation energies (ΔG^\ddagger) for reactions with amines or thiols to prioritize synthetic pathways. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in biological activity data for 4-(Benzylthio)-3-fluorobenzonitrile derivatives in kinase inhibition assays?

  • Methodological Answer: Contradictions may arise from assay conditions (e.g., ATP concentration, pH) or compound purity. Standardize assays using recombinant kinases (e.g., JAK2 or EGFR) and include controls (e.g., staurosporine). Validate compound purity via HPLC (>95%) and assess off-target effects using kinase profiling panels (e.g., Eurofins KinaseProfiler). For ambiguous results, employ orthogonal methods like surface plasmon resonance (SPR) to measure binding affinities directly .

Q. How does the benzylthio group influence the metabolic stability of 4-(Benzylthio)-3-fluorobenzonitrile in hepatic microsomal studies?

  • Methodological Answer: Conduct in vitro metabolism assays using human liver microsomes (HLM) with NADPH cofactors. Monitor degradation via LC-MS/MS and identify metabolites (e.g., sulfoxide or sulfone derivatives). Compare half-life (t1/2_{1/2}) to analogs lacking the benzylthio group. To enhance stability, modify the thioether to a sulfone or introduce steric hindrance (e.g., ortho-substituted benzyl groups) .

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